

4-Methyl-8-nitroquinoline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-8-nitroquinoline

Cat. No.: B189520

[Get Quote](#)

An In-Depth Technical Guide to **4-Methyl-8-nitroquinoline**: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of **4-Methyl-8-nitroquinoline**, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct biological data on this specific molecule is limited, this document synthesizes information from foundational chemical principles and robust data on structurally related analogs to build a cohesive technical narrative. We will delve into its core chemical properties, analytical characterization, validated synthesis protocols, and a scientifically-grounded exploration of its potential as an antimicrobial and anticancer agent. This guide is structured to provide not just data, but the strategic rationale behind experimental design and interpretation, empowering researchers to unlock the therapeutic promise of the nitroquinoline scaffold.

Molecular Structure and Physicochemical Properties

4-Methyl-8-nitroquinoline is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure is characterized by a methyl group at the C4 position and a nitro group at the C8 position. The electron-withdrawing nature of the nitro group and the quinoline

nitrogen, combined with the electron-donating methyl group, establishes a unique electronic profile that dictates its reactivity and biological interactions.

Chemical Structure

The IUPAC name for this compound is **4-methyl-8-nitroquinoline**.^[1] Its structure is confirmed by various spectroscopic methods and is represented by the following diagram.

Caption: 2D Structure of **4-Methyl-8-nitroquinoline**.

Physicochemical Data Summary

A compilation of key chemical and physical properties is essential for experimental planning, including solubility tests, reaction setup, and analytical method development. The data below has been aggregated from authoritative chemical databases.^{[1][2]}

Property	Value	Source
IUPAC Name	4-methyl-8-nitroquinoline	[1]
CAS Number	2801-29-8	[1] [2]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[1]
Molecular Weight	188.18 g/mol	[1]
Melting Point	125-126 °C	[2]
Boiling Point	340.8 °C at 760 mmHg	[2]
Density	1.298 g/cm ³	[2]
XLogP3	2.6	[1]
SMILES	CC1=C2C=CC=C(C2=NC=C1) --INVALID-LINK--[O-]	[1]
InChIKey	ZNGIJEBXIREQLE- UHFFFAOYSA-N	[1]

Analytical Characterization

Rigorous structural confirmation is the bedrock of chemical research. A multi-technique approach ensures unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published, peak-assigned spectrum for this specific molecule is not readily available, we can predict the ^1H NMR spectrum based on its structure and established chemical shift principles.[\[3\]](#)

- Aromatic Protons (5H): The five protons on the quinoline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The electron-withdrawing nitro group at C8 will significantly deshield adjacent protons (H5, H7), shifting them further downfield.
- Methyl Protons (3H): The methyl group at C4 is attached to an aromatic ring and should appear as a sharp singlet around δ 2.5-2.7 ppm.
- Causality: The precise splitting patterns (doublets, triplets, doublets of doublets) will depend on the coupling constants between adjacent protons, providing definitive evidence for the substitution pattern.

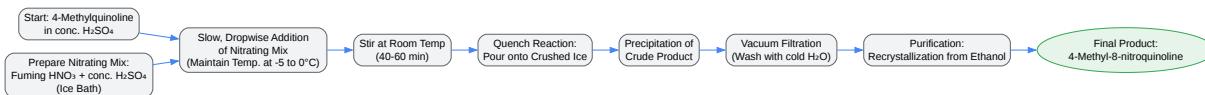
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.[\[4\]](#)

- Molecular Ion (M^+): In an electron ionization (EI) spectrum, the molecular ion peak is expected at an m/z of 188, corresponding to the molecular weight.[\[1\]](#)
- Key Fragmentation Pathways: The fragmentation of the molecular ion is not random; it follows chemically logical pathways.[\[5\]](#)[\[6\]](#)
 - Loss of NO_2 : A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46), leading to a fragment at m/z 142.
 - Loss of OH: A characteristic rearrangement of ortho-substituted nitro compounds (like this one with the peri-methyl group) can lead to the loss of a hydroxyl radical (mass 17), resulting in a peak at m/z 171.[\[7\]](#)

- Other Fragments: Peaks corresponding to the stable quinoline core (e.g., m/z 128-130) may also be observed.[1]

Infrared (IR) Spectroscopy


IR spectroscopy is invaluable for identifying key functional groups.

- N-O Stretching: The most prominent peaks will be the asymmetric and symmetric stretches of the nitro group, typically found around $1520\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1380\text{ cm}^{-1}$, respectively.
- C=N and C=C Stretching: Vibrations from the aromatic quinoline core will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl group will be just below 3000 cm^{-1} .

Synthesis and Purification

The most reliable synthesis of **4-Methyl-8-nitroquinoline** is achieved via the electrophilic nitration of its precursor, 4-methylquinoline (lepidine). The protocol described here is adapted from a validated procedure for the synthesis of the closely related isomer, 7-methyl-8-nitroquinoline, ensuring a high degree of confidence in its applicability.[7]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Methyl-8-nitroquinoline**.

Step-by-Step Laboratory Protocol

- **Expertise & Causality:** This protocol employs a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active agent required for aromatic nitration. The reaction is performed at low temperature (-5 to 0 °C) to control the highly exothermic reaction and to maximize regioselectivity, favoring substitution at the C8 position.
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4-methylquinoline (1 equivalent) in concentrated sulfuric acid (approx. 2.5 mL per gram of quinoline). Cool the mixture to -5 °C using an ice-salt bath.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully and slowly add fuming nitric acid (1 equivalent) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
- **Nitration Reaction:** Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-methylquinoline. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.
- **Reaction Progression:** Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 40-60 minutes to ensure the reaction goes to completion.
- **Workup and Isolation:** Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- **Filtration:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove residual acid.
- **Purification (Self-Validating Step):** The purity of the final compound is paramount. Recrystallize the crude solid from a suitable solvent, such as ethanol. The formation of well-defined crystals and a sharp, constant melting point (target: 125-126 °C) after recrystallization serves as an internal validation of purity.

Biological Activity and Therapeutic Potential

While specific bioactivity data for **4-Methyl-8-nitroquinoline** is sparse, the broader class of nitroquinolines exhibits significant pharmacological activities.^[8] This makes our target compound a molecule of high interest for screening and development.

Anticancer Activity

Nitroquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.^{[8][9]} For example, the structurally related compound 8-hydroxy-5-nitroquinoline (nitroxoline) is a powerful anticancer agent.^{[10][11]}

Table of Anticancer Activity for Nitroquinoline Analogs

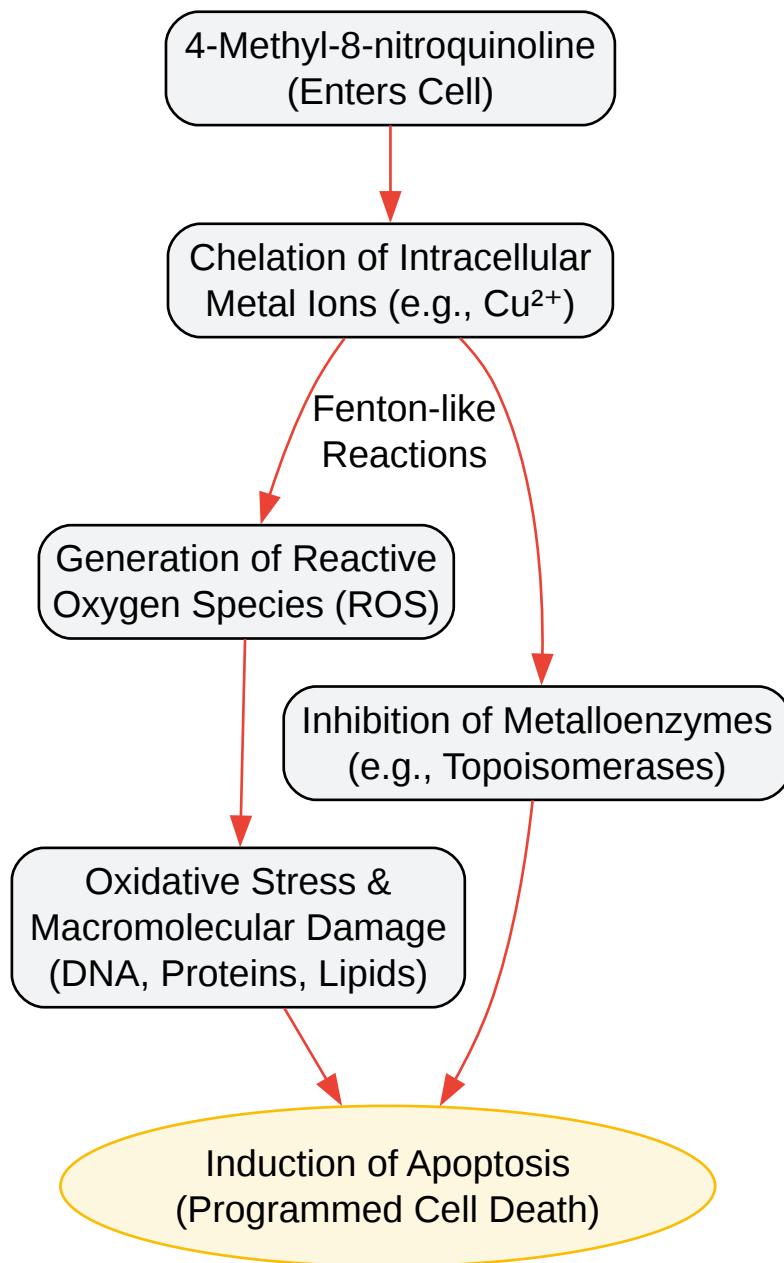
Compound	Cell Line	Activity (IC ₅₀)	Key Finding	Source
8-Hydroxy-5-nitroquinoline	Human Cancer Cell Lines	5-10 fold lower than analogs	Potency enhanced by copper	[11]

| 3-Nitroquinoline Derivatives | A431, MDA-MB-468 | μM to nM range | Inhibit EGFR kinase |^[9]

|

The presence of the nitro group is often key to this activity. It is hypothesized that **4-Methyl-8-nitroquinoline** could exhibit similar properties, making it a prime candidate for cytotoxicity screening against panels of cancer cell lines.

Antimicrobial and Antiprotozoal Activity


The quinoline scaffold is the foundation of many successful antimicrobial drugs (e.g., fluoroquinolones). The addition of a nitro group can confer broad-spectrum activity.

- Antibacterial/Antifungal: Various nitroquinolines have been reported to be effective against bacteria like *Staphylococcus aureus* and *Escherichia coli*.^[8]
- Antiprotozoal: Research suggests potential activity against parasites such as *Leishmania*.^[8] A study on 2-hydroxy-8-nitroquinoline identified it as a potent hit against *Leishmania donovani*, with an IC₅₀ of 6.5 μM against the intracellular amastigote form.^[12] This highlights

the potential of the 8-nitroquinoline scaffold in developing new treatments for neglected tropical diseases like leishmaniasis.[13][14][15][16]

Proposed Mechanism of Action

The anticancer and antimicrobial effects of nitroquinolines are believed to be multifactorial, primarily revolving around the chemistry of the nitro group and the ability of the quinoline ring to chelate metal ions.[10][17]

[Click to download full resolution via product page](#)

Caption: Proposed anticancer mechanism of action for **4-Methyl-8-nitroquinoline**.

The primary proposed mechanism involves the chelation of intracellular metal ions like copper. [11] This complex can then participate in redox cycling, leading to the generation of highly damaging reactive oxygen species (ROS). The resulting oxidative stress overwhelms the cell's antioxidant defenses, damaging DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[17]

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is widely available for **4-Methyl-8-nitroquinoline**. Therefore, a conservative approach to safety is mandatory, treating the compound with the precautions appropriate for related, potentially hazardous nitro-aromatic compounds like 8-Nitroquinoline.[18]

- GHS Hazard Classification (Anticipated):
 - Skin Corrosion/Irritation (Category 2)
 - Serious Eye Damage/Eye Irritation (Category 2)
 - Germ Cell Mutagenicity (Category 2) - Suspected
 - Carcinogenicity (Category 2) - Suspected
- Handling Precautions:
 - Work in a well-ventilated fume hood to avoid inhalation of dust.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
 - Handle as a potential carcinogen and mutagen.[18][19]

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion

4-Methyl-8-nitroquinoline is a readily synthesizable heterocyclic compound with a compelling structural profile for drug discovery. While direct experimental evidence of its bioactivity is a clear area for future research, the extensive data on its structural analogs strongly suggests significant potential as both an anticancer and antiprotozoal agent. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. This guide provides the foundational knowledge—from synthesis protocols to a plausible mechanism of action—for researchers to confidently incorporate **4-Methyl-8-nitroquinoline** into their screening programs and contribute to the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-8-nitroquinoline | lookchem [lookchem.com]
- 3. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. brieflands.com [brieflands.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a new antileishmanial hit in 8-nitroquinoline series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiprotozoal Activity of Thymoquinone (2-Isopropyl-5-methyl-1,4-benzoquinone) for the Treatment of Leishmania major-Induced Leishmaniasis: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalkland.com [chemicalkland.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Methyl-8-nitroquinoline chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189520#4-methyl-8-nitroquinoline-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com